molecular formula C9H9BrN2O B13626964 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B13626964
M. Wt: 241.08 g/mol
InChI Key: FUBCIHPCOHLNAM-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

8-bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13)

InChI Key

FUBCIHPCOHLNAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CN1

Origin of Product

United States

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